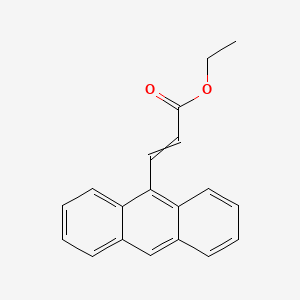

Ethyl 3-(anthracen-9-yl)prop-2-enoate

Description

Context within Anthracene (B1667546) Chemistry and Polycyclic Aromatic Hydrocarbon Derivatives

Anthracene and its derivatives are a class of organic molecules composed of three fused benzene (B151609) rings. As a polycyclic aromatic hydrocarbon, anthracene exhibits characteristic aromatic properties, including thermal stability and a tendency to undergo electrophilic substitution and cycloaddition reactions. The extended π-electron system in PAHs like anthracene is responsible for their unique electronic and photophysical behaviors.

Ethyl 3-(anthracen-9-yl)prop-2-enoate fits into this context as a functionalized anthracene derivative. The addition of the ethyl prop-2-enoate group at the 9-position of the anthracene core modifies its electronic properties and can influence its reactivity and potential applications. The study of such derivatives helps in understanding the structure-property relationships within the broader family of PAHs.

Significance of the Anthracene Moiety in Conjugated Organic Systems

The anthracene moiety is a key component in many conjugated organic systems due to its rigid, planar structure and its ability to absorb and emit light. The extensive network of delocalized π-electrons in anthracene allows for efficient electronic transitions, leading to characteristic absorption and fluorescence spectra. These properties are fundamental to its use in various optical and electronic applications.

In this compound, the anthracene core acts as a chromophore, the part of the molecule responsible for its color and light-absorbing properties. The conjugation of the anthracene unit with the prop-2-enoate group can lead to shifts in the absorption and emission wavelengths compared to unsubstituted anthracene, allowing for the fine-tuning of its photophysical properties. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for predicting the compound's electronic behavior. researchgate.net

Table 2: Crystallographic Data for Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8700 (5) |

| b (Å) | 12.8918 (7) |

| c (Å) | 13.1062 (7) |

| α (°) | 84.389 (4) |

| β (°) | 84.620 (4) |

| γ (°) | 70.771 (5) |

| Volume (ų) | 1405.28 (13) |

| Z | 4 |

In the solid state, the molecules of this compound exhibit specific packing arrangements governed by intermolecular forces. These include C—H⋯O interactions and π–π stacking between the anthracene units of neighboring molecules. nih.gov These interactions are significant as they can influence the bulk properties of the material, including its electronic conductivity and photophysical response in the solid state. The distances between the interacting molecules are key parameters in determining the strength of these interactions. nih.gov

Research Relevance in Advanced Materials Science and Molecular Systems

The unique properties of this compound and related anthracene derivatives make them promising candidates for applications in advanced materials science. The strong fluorescence and efficient electron transport capabilities of the anthracene core are particularly advantageous in the development of organic electronic devices. smolecule.com

For instance, the methyl analog, methyl (2E)-3-(anthracen-9-yl)prop-2-enoate, has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The electronic properties of the anthracene moiety are central to these applications. Furthermore, the photochemical reactivity of the anthracene core, such as its ability to undergo [2+2] cycloaddition reactions, opens up possibilities for creating novel polycyclic architectures. smolecule.com

The fluorescence properties of these compounds also make them suitable for use as molecular probes. For example, some anthracene derivatives can act as fluorescent sensors for detecting specific molecules or changes in their environment. smolecule.com The study of this compound contributes to the fundamental understanding needed to design and synthesize new materials with tailored optical and electronic properties for a wide range of technological applications.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-anthracen-9-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJXQLSMWPXJBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50782046 | |

| Record name | Ethyl 3-(anthracen-9-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50782046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236429-70-2 | |

| Record name | Ethyl 3-(anthracen-9-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50782046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Ethyl 3 Anthracen 9 Yl Prop 2 Enoate

Established Reaction Pathways for (Anthracen-9-yl)prop-2-enoate Derivatives

Aldol (B89426) Condensation Protocols and Mechanistic Insights

Aldol condensation represents a fundamental route for the formation of α,β-unsaturated esters like Ethyl 3-(anthracen-9-yl)prop-2-enoate. This method typically involves the reaction of an aldehyde, in this case, anthracene-9-carbaldehyde, with an ester enolate. The reaction proceeds via a base-catalyzed mechanism where the base abstracts an α-proton from the ester (e.g., ethyl acetate) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of anthracene-9-carbaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the conjugated α,β-unsaturated ester. A common protocol employs sodium hydroxide (B78521) as the base in an organic solvent such as ethanol (B145695) under reflux conditions. smolecule.com

The Knoevenagel condensation, a related reaction, also serves as a viable pathway. This variation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. smolecule.com The mechanism is initiated by the deprotonation of the active methylene compound, forming a resonance-stabilized enolate, which then attacks the carbonyl carbon of anthracene-9-carbaldehyde. smolecule.com

Wittig Reaction Applications and Stereoselectivity Control

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. For the synthesis of this compound, this reaction involves the treatment of anthracene-9-carbaldehyde with a stabilized phosphorus ylide, such as ethoxycarbonylmethylidenephosphorane. iucr.org This ylide is typically prepared from the corresponding phosphonium (B103445) salt. The reaction generally proceeds with high stereoselectivity, favoring the formation of the (E)-isomer (trans). semanticscholar.orgunirioja.es This stereochemical outcome is influenced by the stability of the ylide and the reaction conditions. The mechanism involves the nucleophilic attack of the ylide on the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. The formation of the more stable trans-alkene is often thermodynamically favored. researchgate.net

A specific solvent-free procedure involves heating a mixture of 9-anthracenylcarbaldehyde and ethoxycarbonylmethylidenephosphorane, which can result in a high yield of the product (93%). iucr.org This approach aligns with the principles of green chemistry by minimizing solvent waste. semanticscholar.orgunirioja.esresearchgate.net

Green Chemistry Principles in Synthetic Strategies

Efforts to develop more environmentally benign synthetic methods have led to the application of green chemistry principles in the synthesis of this compound and its derivatives. A key focus has been the reduction or elimination of hazardous solvents. Solvent-free Wittig reactions, for instance, offer a significant advantage by conducting the reaction in a melt or between a solid phosphorane and a liquid aldehyde. semanticscholar.orgunirioja.es These solventless methods are often faster, result in high yields and excellent stereoselectivity, and simplify product isolation. semanticscholar.orgunirioja.esresearchgate.net The move towards greener methodologies aims to minimize waste and reduce the use of toxic reagents. frontiersin.org

Transition Metal-Catalyzed Synthetic Routes for Anthracene (B1667546) Derivatives

The synthesis of anthracene scaffolds has been significantly advanced by the use of transition metal catalysts, which offer efficient and versatile approaches. frontiersin.orgnih.gov These methods often involve cross-coupling reactions and C-H bond activation, enabling the construction of complex anthracene derivatives under milder conditions than traditional methods. frontiersin.orgnih.gov

Palladium-Catalyzed Transformations

Palladium complexes are highly effective catalysts for a variety of cross-coupling reactions that can be employed in the synthesis of anthracene derivatives. frontiersin.org The Suzuki-Miyaura coupling, for example, is a versatile method for forming biaryl bonds, a key step in assembling the anthracene framework. nih.gov Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, which can then undergo cyclization to form the anthracene core. nih.gov

More advanced palladium-catalyzed strategies involve C-H bond activation. For instance, a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids with acrylates has been developed to generate substituted anthracene derivatives. frontiersin.orgnih.govbeilstein-journals.org This methodology involves a sequence of carboxyl-directed C–H alkenylation, a secondary C–H activation, intramolecular C–C bond formation, and subsequent decarboxylative aromatization. beilstein-journals.org Another approach is the palladium-catalyzed C–H arylation of o-tolualdehyde with aryl iodides. nih.gov

| Palladium-Catalyzed Reaction | Starting Materials | Key Features | Reference |

| Tandem C–H activation/bis-cyclization | Propargylic carbonates and terminal alkynes | Efficient route to tetracyclic benz[a]anthracene derivatives. | beilstein-journals.orgsemanticscholar.org |

| Tandem C–H alkenylation/cyclization | Diphenyl carboxylic acids and acrylates | Involves carboxyl-directed C-H activation and decarboxylative aromatization. | frontiersin.orgnih.govbeilstein-journals.org |

| C–H arylation/cyclization | o-tolualdehyde and aryl iodides | One-pot synthesis of substituted anthracenes. | nih.gov |

| Intermolecular direct acylation | Aromatic aldehydes and o-iodoesters | Sequential acylation and Friedel–Crafts cyclization to form anthraquinones. | beilstein-journals.orgnih.govsemanticscholar.org |

Iridium-Catalyzed Cycloaddition Reactions

Iridium catalysts have emerged as powerful tools for the synthesis of anthracene derivatives, particularly through [2+2+2] cycloaddition reactions. mdpi.comresearchgate.net This atom-economical method allows for the construction of the anthracene core from simpler building blocks. For example, the iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes provides a direct route to multi-substituted anthraquinones in good to excellent yields. mdpi.comresearchgate.net The choice of ligand, such as bis(diphenylphosphino)ethane (DPPE), can significantly improve the reaction yield. researchgate.net While not a direct synthesis of this compound, these cycloaddition strategies provide access to the core anthracene structure, which can be further functionalized.

| Iridium-Catalyzed Reaction | Starting Materials | Product Type | Key Features | Reference |

| [2+2+2] Cycloaddition | 1,2-bis(propiolyl)benzene derivative and alkynes | Anthraquinones | Atom-economical, simple experimental procedure. | mdpi.comresearchgate.net |

Derivatization Strategies and Functionalization of the Anthracene Core and Ester Group

The unique structure of this compound, featuring a reactive anthracene core, a conjugated system, and an ester functional group, offers multiple avenues for chemical modification. These derivatization strategies are pivotal for tuning the molecule's photophysical properties, extending its conjugation, and preparing new functional materials. Research efforts have explored the functionalization of both the polycyclic aromatic hydrocarbon and the ester moiety, leading to a diverse range of novel compounds.

Functionalization of the Anthracene Core

The anthracene core of this compound is susceptible to electrophilic substitution and cycloaddition reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

One of the primary strategies for functionalizing the anthracene core is through bromination. The reaction of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate with N-bromosuccinimide (NBS) in a solvent such as chloroform (B151607) leads to the selective bromination at the 10-position of the anthracene ring, yielding Ethyl (E)-3-(10-bromoanthracen-9-yl)prop-2-enoate. This bromo-derivative serves as a versatile intermediate for further modifications, most notably through palladium-catalyzed cross-coupling reactions.

The Suzuki coupling reaction has been effectively employed to introduce aryl groups at the 10-position, thereby extending the π-conjugated system of the molecule. By reacting Ethyl (E)-3-(10-bromoanthracen-9-yl)prop-2-enoate with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, a range of 10-aryl-substituted derivatives have been synthesized. This approach allows for the systematic modification of the molecule's electronic and optical properties.

The anthracene moiety also readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The central ring of the anthracene acts as a diene and can react with a variety of dienophiles. For instance, reactions with N-substituted maleimides can yield cycloadducts. These reactions can be carried out under thermal conditions, sometimes even in the absence of a solvent.

Below is a table summarizing the derivatization of the anthracene core of this compound.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CHCl3, reflux | Ethyl (E)-3-(10-bromoanthracen-9-yl)prop-2-enoate |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, reflux | Ethyl (E)-3-(10-arylanthracen-9-yl)prop-2-enoate |

| Diels-Alder Cycloaddition | N-Phenylmaleimide, neat, 180°C | Corresponding [4+2] cycloadduct |

Functionalization of the Ester Group

The ester group in this compound provides another site for chemical modification, allowing for the synthesis of other important classes of compounds such as carboxylic acids, alcohols, and amides.

Hydrolysis of the ethyl ester is a fundamental transformation that yields the corresponding carboxylic acid, (E)-3-(anthracen-9-yl)prop-2-enoic acid. This reaction is typically carried out under basic conditions, for example, by heating the ester in the presence of a base like potassium hydroxide in an alcoholic solvent, followed by acidification. The resulting carboxylic acid is a valuable intermediate for further reactions, such as the formation of acid chlorides or amides through different coupling procedures.

Reduction of the ester group can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the ester functionality into a primary alcohol, yielding (E)-3-(anthracen-9-yl)prop-2-en-1-ol. This transformation is significant as it introduces a hydroxyl group, which can be used for subsequent functionalization, such as ether or ester formation, or as a handle for polymerization.

Furthermore, the ester group can undergo nucleophilic substitution reactions with amines to form the corresponding amides. While specific examples for this compound are not extensively detailed in the literature, this is a general and widely used reaction for esters. The reaction would involve heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst, to produce the N-substituted (E)-3-(anthracen-9-yl)prop-2-enamide. This conversion allows for the introduction of a wide variety of organic groups, depending on the amine used, and can significantly alter the chemical and physical properties of the parent molecule.

The following table provides a summary of the functionalization strategies for the ester group of this compound.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | KOH, EtOH/H2O, reflux, then H+ | (E)-3-(anthracen-9-yl)prop-2-enoic acid |

| Reduction | LiAlH4, THF | (E)-3-(anthracen-9-yl)prop-2-en-1-ol |

| Amidation | R1R2NH, heat | (E)-N,N-R1,R2-3-(anthracen-9-yl)prop-2-enamide |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides profound insight into the molecular structure, bonding, and functional groups present in Ethyl 3-(anthracen-9-yl)prop-2-enoate. A comprehensive study combining experimental data with Density Functional Theory (DFT) calculations has allowed for a detailed assignment of its vibrational modes.

The experimental FT-IR spectrum of this compound, recorded in the range of 4000–400 cm⁻¹, has been analyzed to identify key functional groups. DFT calculations at the B3LYP/6-31G(d,p) level were used to compute the theoretical vibrational frequencies, which show good agreement with the experimental data. The C=O stretching vibration of the ester group is a prominent feature, observed experimentally at 1701 cm⁻¹. The aromatic C-H stretching vibrations of the anthracene (B1667546) ring are observed in the region of 3053 cm⁻¹. The asymmetric and symmetric stretching vibrations of the CH2 and CH3 groups in the ethyl moiety are also clearly identified.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3053 | 3060 | ν(C-H) |

| C=O Stretch | 1701 | 1710 | ν(C=O) of ester |

| C=C Stretch (vinyl) | 1629 | 1635 | ν(C=C) |

| C=C Stretch (anthracene) | 1550 | 1560 | ν(C=C) |

| CH₂ Scissoring | 1462 | 1460 | δ(CH₂) |

| C-O Stretch | 1170 | 1175 | ν(C-O) |

| C-H Out-of-plane bend | 885 | 888 | γ(C-H) |

Note: ν = stretching, δ = scissoring, γ = out-of-plane bending. Calculated values are scaled.

The FT-Raman spectrum, recorded over the range of 3500–100 cm⁻¹, complements the FT-IR data. The most intense band in the FT-Raman spectrum is attributed to the vinyl C=C stretching mode, observed at 1631 cm⁻¹. The breathing modes of the anthracene ring are also prominent in the Raman spectrum. The consistency between the calculated and observed Raman shifts validates the molecular model used for the theoretical calculations.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3055 | 3060 | ν(C-H) |

| C=C Stretch (vinyl) | 1631 | 1635 | ν(C=C) |

| C=C Stretch (anthracene) | 1552 | 1560 | ν(C=C) |

| Anthracene Ring Breathing | 1406 | 1410 | Ring stretch |

| C-O Stretch | 1172 | 1175 | ν(C-O) |

Note: ν = stretching. Calculated values are scaled.

Currently, there is a lack of published research specifically detailing the Surface-Enhanced Raman Scattering (SERS) analysis of this compound. While SERS is a powerful technique for enhancing Raman signals of molecules adsorbed on metallic nanostructures, its application to this particular compound has not been reported in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. Theoretical chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and show strong correlation with experimental data.

In the ¹H NMR spectrum, the protons of the anthracene moiety appear as a complex multiplet in the aromatic region (7.5–8.5 ppm). The vinylic protons (C=C-H) exhibit characteristic doublets, with their coupling constants confirming the (E)-configuration of the double bond. The ethyl group protons present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group.

The ¹³C NMR spectrum displays distinct signals for each carbon atom. The carbonyl carbon of the ester group is observed downfield, typically around 167 ppm. The carbons of the anthracene ring resonate in the 125–132 ppm range, while the vinylic carbons and the carbons of the ethyl group appear at their expected chemical shifts.

| ¹H NMR | Calculated δ (ppm) | Assignment |

| 8.50-7.50 | 8.45-7.48 | Aromatic protons (Anthracene) |

| 8.35 | 8.30 | Vinylic proton (-CH=) |

| 6.50 | 6.45 | Vinylic proton (-CH=) |

| 4.30 | 4.25 | Methylene protons (-OCH₂-) |

| 1.35 | 1.30 | Methyl protons (-CH₃) |

| ¹³C NMR | Calculated δ (ppm) | Assignment |

| 167.0 | 166.5 | Carbonyl carbon (C=O) |

| 144.0-120.0 | 143.5-121.0 | Aromatic and Vinylic carbons |

| 60.5 | 60.0 | Methylene carbon (-OCH₂-) |

| 14.3 | 14.0 | Methyl carbon (-CH₃) |

Note: Experimental values are typically referenced against a standard like TMS. Calculated values are referenced to the computed TMS shielding.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Electronic Transitions

The electronic properties of this compound are dominated by the extended π-conjugated system of the anthracene moiety. The UV-Vis absorption spectrum is characterized by intense absorption bands in the ultraviolet and near-visible regions. These absorptions correspond to π→π* electronic transitions.

Analysis based on Time-Dependent DFT (TD-DFT) calculations helps in understanding these transitions. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the anthracene ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the entire conjugated system, including the acrylate (B77674) group. The energy difference between the HOMO and LUMO levels corresponds to the main electronic transition. The calculated absorption maximum (λ_max) derived from the HOMO-LUMO energy gap is found to be approximately 385 nm, which is consistent with the experimental spectrum and characteristic of 9-substituted anthracene derivatives.

Time-Resolved Spectroscopy and Excited State Dynamics

Detailed experimental studies on the time-resolved spectroscopy and excited-state dynamics specifically for this compound are not widely available in the current scientific literature. However, the photophysical behavior is expected to be largely governed by the anthracene chromophore. Anthracene and its derivatives are known for their strong fluorescence and well-defined excited-state properties.

Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). The subsequent decay pathways typically include fluorescence emission and intersystem crossing to the triplet state (T₁). Transient absorption spectroscopy on similar anthracene derivatives reveals processes such as relaxation from initially excited states to charge transfer states. For this compound, it is hypothesized that the acrylate substituent may influence the rates of these photophysical processes, but specific kinetic data from techniques like femtosecond transient absorption or time-correlated single-photon counting for this molecule remain a subject for future investigation.

Computational Chemistry and Theoretical Investigations of Electronic and Molecular Properties

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry, particularly through quantum chemical calculations and Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular and electronic properties of "Ethyl 3-(anthracen-9-yl)prop-2-enoate". These theoretical studies provide fundamental insights into the molecule's conformational behavior, electronic structure, and potential for applications in materials science. DFT calculations have been successfully employed to calculate vibrational wavenumbers, which are then used to assign experimentally obtained vibrational bands from FT-IR and FT-Raman spectra. nih.gov The calculated geometrical parameters from these studies show good agreement with experimental X-ray diffraction (XRD) data. nih.gov

The conformational landscape of "this compound" is a key aspect of its structural chemistry. X-ray crystallography studies have revealed that in the solid state, the asymmetric unit of the title compound contains two symmetry-independent molecules, designated as A and B. nih.govresearchgate.net These two molecules primarily differ in the conformation of the ester ethoxy group. nih.govresearchgate.net Specifically, the torsion angle involving the carboxyl group of the ester function (C17—O2—C18—C19) is significantly different between the two conformers, measuring 178.3(2)° in molecule A and 87.3(3)° in molecule B. researchgate.net

Theoretical conformational analysis, often performed alongside DFT calculations, helps to understand the molecule's behavior. nih.gov In the crystal structure, these different conformers form inversion dimers through C-H⋯O interactions. nih.govresearchgate.net The arrangement of these dimers leads to columns with π–π stacking interactions between the anthracenyl units of neighboring columns, with centroid-centroid distances of 3.6446 (15) Å and 3.6531 (15) Å. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. For "this compound", analysis shows that both the HOMO and LUMO are primarily localized on the anthracene (B1667546) ring. nih.govsmolecule.com The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. researchgate.net The distribution of these orbitals indicates that charge transfer predominantly occurs within the anthracene moiety. nih.govresearchgate.net

DFT calculations have been used to determine the energies of these orbitals. The energy of the HOMO is calculated to be -6.23 eV, and the energy of the LUMO is -1.88 eV. researchgate.net These values are instrumental in deriving various quantum chemical parameters that describe the molecule's reactivity. nih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -1.88 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For "this compound", the calculated HOMO-LUMO gap is approximately 4.35 eV. researchgate.net

This energy gap is significant as it explains the eventual charge transfer interactions that can occur within the molecule. researchgate.net The magnitude of the gap also has implications for the material's potential optoelectronic applications. For context, in related anthracene chalcone (B49325) derivatives, an experimental band gap of 3.03 eV showed excellent agreement with a DFT-calculated value of 3.07 eV, underscoring the reliability of these theoretical predictions. researchgate.net The relatively large energy gap in "this compound" influences its electronic and optical properties, which are of interest for designing materials for organic electronics. smolecule.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.35 |

Theoretical calculations are also employed to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in photonics and optoelectronics. DFT studies on "this compound" have included the calculation of NLO parameters. nih.gov These computational analyses help in understanding the relationship between the molecular structure and its nonlinear optical response, providing insights that can guide the development of new materials with specific NLO characteristics. researchgate.net

Electronic Structure Analysis

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the available literature, the principles of this technique and studies on the parent anthracene crystal provide significant insight into the dynamic behavior that would be expected.

MD simulations for organic molecular crystals, such as anthracene, can reveal quantitative and semi-quantitative information on structural dynamics. acs.org Such simulations model the anisotropic evolution of the crystal lattice under varying conditions, like pressure, and can even predict mechanical-stress-induced phase transitions. acs.orgresearchgate.net For the parent anthracene crystal, MD simulations have been used to evaluate the impact of lattice and molecular vibrations on site energies and to calculate reorganization energies, which are crucial for understanding charge transport in organic semiconductors. acs.org

The dynamic behavior of this compound in the solid state would be governed by a network of specific non-covalent interactions. researchgate.netnih.gov X-ray crystallography has identified these key interactions, which form the basis for parameterizing an MD simulation. researchgate.net In the crystal, molecules form inversion dimers through C-H···O interactions. nih.gov These dimers are further organized into columns, which are held together by π–π stacking and C-H···π interactions between the bulky anthracene units of neighboring molecules. researchgate.netnih.gov The stability and dynamics of this supramolecular assembly, including vibrational modes and responses to thermal or mechanical stress, could be effectively modeled using MD simulations.

The table below summarizes the key intermolecular distances determined by X-ray crystallography, which would be critical parameters in any molecular dynamics simulation of the compound in the solid state. researchgate.netnih.gov

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| π–π Stacking | Centroid-centroid distance between anthracene units | 3.6446 |

| π–π Stacking | Centroid-centroid distance between anthracene units | 3.6531 |

| Interplanar Distance | Offset between parallel anthracenyl units in molecule A dimers | 0.528 |

| Interplanar Distance | Offset between parallel anthracenyl units in molecule B dimers | 0.479 |

Theoretical Prediction and Design of Optoelectronic Properties

Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting the electronic and optical properties of organic molecules. nih.govmdpi.com These computational approaches allow for the calculation of molecular orbital energies, electronic transitions, and non-linear optical (NLO) properties, guiding the design of new materials for electronic devices. nih.govdoaj.org

For anthracene derivatives, DFT calculations have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically localized on the anthracene ring system. smolecule.com This localization is a key factor in their electronic behavior, as the energy difference between these orbitals—the HOMO-LUMO gap—determines the molecule's electronic absorption and emission properties. mdpi.com A smaller energy gap, for instance, often corresponds to a red-shift in the absorption spectrum. researchgate.net

Studies on compounds with a similar structure, such as chalcones containing the anthracen-9-yl group, demonstrate the predictive power of these methods. For (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one, DFT calculations at the B3LYP/6–311++G(d,p) level predicted a band gap of 3.07 eV, which is in excellent agreement with the experimentally observed value of 3.03 eV. researchgate.net This validates the use of DFT for predicting the optoelectronic characteristics of this class of compounds.

Furthermore, computational methods are used to predict NLO properties by calculating the molecular hyperpolarizability (β). mdpi.com Molecules with large hyperpolarizability values are sought after for applications in photonics and optical switching. DFT calculations can effectively screen candidate molecules, like derivatives of this compound, for their NLO potential before undertaking complex synthesis and experimental characterization. dongguk.edu Theoretical investigations into related push-pull anthracene systems have shown how structural modifications can tune the HOMO-LUMO gap and enhance properties relevant to devices like dye-sensitized solar cells. doaj.orgresearchgate.net

The following table presents a comparison of experimental and theoretical band gap data for a closely related anthracene derivative, illustrating the accuracy of DFT methods. researchgate.net

| Compound | Method | Band Gap (eV) |

|---|---|---|

| (E)-1,3-Bis(anthracen-9-yl)prop-2-en-1-one | Experimental (UV-Vis) | 3.03 |

| Theoretical (DFT) | 3.07 |

Photophysical Phenomena and Photoreactivity Studies

Fluorescence Properties and Quantum Yield Investigations

Derivatives of anthracene (B1667546) are well-known for their fluorescent properties, and Ethyl 3-(anthracen-9-yl)prop-2-enoate is no exception. The anthracene moiety acts as the primary chromophore, responsible for the absorption of ultraviolet light and subsequent emission in the visible range. While specific quantitative data for the ethyl ester is not extensively documented in dedicated studies, the photophysical characteristics can be inferred from closely related analogues. For instance, the methyl ester analogue, Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate, is noted for its strong fluorescence, a property advantageous for applications requiring efficient electron transport. wikipedia.org Anthracene-based systems can achieve high photoluminescence quantum yields, in some cases up to 29.2%. wikipedia.org

Studies on other 9-anthraceneacrylic esters show that the fluorescence quantum yield (Φf) is often inversely related to the quantum yield of trans-to-cis photoisomerization (Φt→c). acs.org This competition between radiative decay (fluorescence) and photochemical reaction (isomerization) is a key aspect of the compound's excited-state dynamics. The polarity of the solvent and the temperature are critical factors that can influence the balance between these competing pathways. acs.org For example, a related cholest-5-en-3β-yl(E)-9-anthraceneprop-2-enoate derivative in chloroform (B151607) solution exhibits a distinct fluorescence emission peak at 492 nm. unacademy.com

Table 1: Photophysical Properties of Related Anthracene Acrylate (B77674) Derivatives

| Property | Compound | Value/Observation | Source(s) |

| Fluorescence | Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate | Strong fluorescence noted | wikipedia.org |

| Photoluminescence Quantum Yield | General Anthracene-based systems | Can reach up to 29.2% | wikipedia.org |

| Fluorescence Emission Maximum | Cholest-5-en-3β-yl(E)-9-anthraceneprop-2-enoate | 492 nm (in chloroform) | unacademy.com |

| Excited State Competition | 9-Anthraceneacrylic esters | Fluorescence (Φf) and photoisomerization (Φt→c) are competing pathways. | acs.org |

Photodimerization Reactions and Mechanisms

Upon irradiation, particularly in concentrated solutions or the solid state, the anthracene moieties of this compound can undergo photodimerization. This reaction involves the formation of a covalent bond between two anthracene units, leading to a cycloadduct.

The photodimerization of anthracene and its 9-substituted derivatives characteristically proceeds via a [4+4] cycloaddition reaction. iupac.org This mechanism involves the C9 and C10 positions of one anthracene molecule reacting with the C9' and C10' positions of a second molecule. The reaction is initiated by the photoexcitation of one anthracene molecule to its first excited singlet state (S1). acs.org This excited molecule can then interact with a ground-state anthracene molecule to form an excimer, which is an excited-state complex. acs.org From this excimer intermediate, the [4+4] cycloadduct is formed, resulting in a bridged dimer. acs.org This process is often reversible, with the dimer capable of reverting to the two monomer units upon irradiation at a different, typically shorter, wavelength or by heating. iupac.org

In the solid state, the feasibility and outcome of a photoreaction are governed by the spatial arrangement of molecules within the crystal lattice, a principle established by Schmidt's criteria. wikipedia.org A detailed single-crystal X-ray diffraction study of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate provides critical insights into its solid-state photoreactivity. researchgate.netsci-hub.se

The crystal structure reveals two symmetry-independent molecules, A and B, in the asymmetric unit. researchgate.netsci-hub.se Crucially, the analysis of intermolecular distances indicates that a [2+2] cycloaddition involving the acrylate double bonds is highly unlikely. The distances between these olefinic moieties in neighboring molecules are 5.549 Å and 5.627 Å, respectively, which is significantly larger than the < 4.2 Å distance generally required for such reactions. sci-hub.se

Conversely, the crystal packing is highly conducive to a [4+4] photodimerization of the anthracene units. The anthracene rings are arranged in parallel planes with significant π–π stacking interactions. researchgate.netsci-hub.se The measured centroid-centroid distances between the anthracenyl units of neighboring columns are 3.6446 Å and 3.6531 Å. researchgate.net These distances fall well within the accepted range (typically 3.5-4.2 Å) for facile [4+4] photodimerization in the solid state. wikipedia.org This specific packing pre-organizes the molecules in a "reaction-ready" state, facilitating the cycloaddition upon UV irradiation. wikipedia.org

Table 2: Key Intermolecular Distances in the Crystal Structure of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate Relevant to Photoreactivity

| Intermolecular Interaction | Measured Distance (Å) | Implication for Photoreactivity | Source(s) |

| Olefinic C=C bond separation | 5.549 (Molecule A) / 5.627 (Molecule B) | [2+2] Photodimerization is precluded. | sci-hub.se |

| π–π Stacking (Centroid-Centroid) | 3.6446 / 3.6531 | Favorable for [4+4] Photodimerization. | researchgate.net |

Photoisomerization Mechanisms

The propenoate chain of this compound contains a C=C double bond, which can undergo photoisomerization from the thermodynamically more stable trans (E) isomer to the cis (Z) isomer.

Upon absorption of a photon, the π-electron system of the acrylate moiety is excited. This excitation weakens the π-bond of the C=C double bond, effectively reducing its bond order and lowering the rotational energy barrier. omlc.org This allows for rotation around the central carbon-carbon bond. Subsequent relaxation and de-excitation to the electronic ground state can lead to the formation of either the original trans isomer or the newly formed cis isomer. omlc.org Studies on analogous 9-anthraceneacrylic esters confirm that this trans-to-cis photoisomerization occurs efficiently, often competing directly with fluorescence from the excited singlet state. acs.orgunacademy.com The process can be driven by direct irradiation and, in some systems, can proceed via both singlet and triplet excited states, depending on factors like solvent polarity. acs.org

A quantum chain process is a specific type of photochemical reaction where the quantum yield—the number of reactant molecules consumed per photon absorbed—can exceed a value of one. wikipedia.orgoptica.org This amplification occurs because the product of an initial photochemical step is formed in an excited state, which can then transfer its energy to another ground-state reactant molecule, initiating a new reaction cycle and thus propagating a chain reaction. acs.org

This mechanism is typically mediated by triplet states. For example, an excited triplet trans isomer could isomerize to a triplet cis isomer. If the triplet energy of the cis isomer is high enough, it can undergo an endothermic energy transfer to a ground-state trans molecule, regenerating the excited triplet trans species and accomplishing a chain process. iupac.org While this specific mechanism has not been explicitly documented for this compound, it has been proposed for the photoisomerization of structurally similar compounds. In one notable case involving a 9-anthryl stilbazolium derivative, a quantum chain isomerization proceeding from an excited singlet state was invoked to explain an unusually high quantum yield when the molecule was complexed with DNA. wikipedia.org This suggests that under specific conditions, the 9-anthryl moiety can participate in reaction pathways that lead to quantum yields greater than unity.

Excited State Lifetimes and Energy Relaxation Pathways

The decay from the lowest singlet excited state (S₁) is particularly important as it governs the fluorescence properties of the molecule. The lifetime of the S₁ state (τ_F) is influenced by the rates of fluorescence emission (k_F), internal conversion (k_IC) to the ground state, and intersystem crossing (k_ISC) to the triplet manifold (T₁).

Key energy relaxation pathways for anthracene derivatives include:

Fluorescence: The radiative decay from S₁ to S₀, resulting in the emission of a photon. The fluorescence quantum yield (Φ_F) and lifetime are sensitive to the molecular structure and the solvent environment. rsc.org

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ → S₀). This process often involves vibrational relaxation and is a common deactivation pathway.

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of ISC determines the triplet quantum yield (Φ_T). Unsubstituted anthracene exhibits a high intersystem crossing rate, leading to a triplet yield of approximately 70%. rsc.org

Excimer/Exciplex Formation: In concentrated solutions or aggregates, an excited molecule can interact with a ground-state molecule of the same kind (excimer) or a different kind (exciplex), leading to a red-shifted and broad emission. For related anthracene derivatives, exciplex formation with electron donors has been observed, characterized by distinct fluorescence spectra and lifetimes. rsc.org

Photoionization: In polar solvents, excitation can lead to the ejection of an electron, forming a radical cation. This process can be enhanced by the presence of electron acceptors. rsc.org

The solvent can play a crucial role in the excited state dynamics. For instance, in derivatives of (E)-9-styrylanthracene bearing electron-donating or -accepting substituents, the S₁ decay parameters are markedly dependent on the solvent polarity, which is indicative of charge-transfer character in the excited state. rsc.org

Detailed Research Findings on Related Compounds

Studies on (E)-9-styrylanthracene derivatives have provided valuable data on their excited state properties. The fluorescence quantum yields (Φ_F) and lifetimes (τ_F), as well as triplet quantum yields (Φ_T), have been measured in various solvents. The tables below summarize representative data for analogous 9-substituted anthracene derivatives, illustrating the influence of substituents and solvent on the photophysical parameters.

| Solvent Type | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) / ns | Triplet Quantum Yield (Φ_T) |

|---|---|---|---|---|

| Non-Polar | Methylcyclohexane | 0.75 | 10.2 | 0.20 |

| Polar | Acetonitrile | 0.60 | 8.5 | 0.35 |

Furthermore, fluorescence decay profiles provide direct information about the excited state lifetimes. For a 9-position functionalized anthracene derivative exhibiting aggregation-induced emission, the fluorescence decay was measured in different environments.

| Solvent/State | Excitation Wavelength (λ_ex) / nm | Emission Wavelength (λ_em) / nm | Observed Lifetime (τ) / ns |

|---|---|---|---|

| DMSO | 400 | 480 | ~2.5 |

| Water (Aggregated State) | 400 | 520 | ~4.0 |

The energy relaxation pathways can also be influenced by molecular aggregation. For some 9-position functionalized anthracene derivatives, aggregation restricts intramolecular motions, which can block non-radiative decay channels and lead to enhanced fluorescence emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov The fluorescence lifetime of such a compound was observed to be longer in the aggregated state in water compared to when it was dissolved in DMSO, indicating a change in the dominant de-excitation pathways upon aggregation. nih.gov

Structural Analysis Through Crystallography and Solid State Characterization

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate reveals that it crystallizes in the triclinic system with the space group P1. researchgate.net The asymmetric unit of the compound contains two symmetry-independent molecules, designated as A and B. nih.goviucr.org The crystallographic data were collected at a temperature of 291 K. researchgate.net Key crystallographic parameters determined from the diffraction study are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for Ethyl 3-(anthracen-9-yl)prop-2-enoate.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₆O₂ |

| Formula Weight | 276.32 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.8700 (5) |

| b (Å) | 12.8918 (7) |

| c (Å) | 13.1062 (7) |

| α (°) | 84.389 (4) |

| β (°) | 84.620 (4) |

| γ (°) | 70.771 (5) |

| Volume (ų) | 1405.28 (13) |

| Z | 4 |

| Temperature (K) | 291 |

| Radiation | Cu Kα (λ = 1.5418 Å) |

Crystal Packing Motifs and Supramolecular Assembly

The solid-state structure of this compound is characterized by a hierarchical supramolecular assembly. The fundamental building blocks of the crystal packing are inversion dimers formed by the individual molecules. nih.goviucr.org Specifically, pairs of molecule A and pairs of molecule B each form distinct inversion dimers through specific intermolecular interactions. researchgate.net

Analysis of Intermolecular Interactions

The stability and arrangement of the crystal structure are governed by a combination of weak non-covalent forces, including C-H...O, C-H...π, and π-π stacking interactions.

C-H...O interactions play a crucial role in the formation of the primary structural motifs. Molecules A and B each form inversion dimers through pairs of C-H···O interactions. researchgate.netiucr.org For instance, the C13A—H13A···O1A contact is responsible for the pairing of A molecules, while the C3B—H3B···O1B contact facilitates the dimerization of B molecules. iucr.org Furthermore, another significant C-H···O contact (C18B—H18B···O2A) serves to link the A and B dimers together, forming the extended columns. researchgate.netiucr.org

In addition to hydrogen bonds, C-H...π interactions contribute to the cohesion of the crystal structure. nih.goviucr.org These interactions are observed between the anthracenyl units of the A and B dimers within the same column. researchgate.netnih.gov Specifically, interactions such as C6B—H6B···π and C8B—H8B···π are formed between the B and A pairs within the column structure. iucr.org

The arrangement of the molecular columns is stabilized by significant π–π stacking interactions between the bulky anthracenyl moieties of neighboring columns. researchgate.netnih.gov These interactions occur between the parallel anthracenyl units of the same molecule type (A-A and B-B) in adjacent columns. iucr.org The measured centroid–centroid distances for these interactions are 3.6446 (15) Å and 3.6531 (15) Å, which are characteristic distances for stabilizing π-stacking. researchgate.netnih.goviucr.org Within the dimers, the anthracenyl units are offset, with interplanar distances of 0.528 (2) Å for the A-type dimers and 0.479 (2) Å for the B-type dimers. researchgate.netiucr.org

Table 2: Key Intermolecular Interaction Distances (Å) and Angles (°).

| Interaction Type | Donor-H...Acceptor | Centroid-Centroid Distance (Å) |

|---|---|---|

| π-π Stacking | Anthracenyl...Anthracenyl | 3.6446 (15) |

| Anthracenyl...Anthracenyl | 3.6531 (15) | |

| C-H...O | C13A—H13A···O1A | - |

| C3B—H3B···O1B | - | |

| C18B—H18B···O2A | - | |

| C-H...π | C6B—H6B···π (Anthracenyl) | - |

Conformational Variability in the Solid State

A notable feature of the this compound crystal structure is the presence of conformational polymorphism in the solid state. The two symmetry-independent molecules, A and B, found in the asymmetric unit exhibit a distinct difference in the conformation of their ester ethoxy group. nih.goviucr.org

This difference is quantified by the torsion angle C17—O2—C18—C19. iucr.org In molecule A, this torsion angle is 178.3 (2)°, indicating a nearly planar or anti-periplanar conformation of the ethyl group relative to the carboxyl group. iucr.org In contrast, molecule B displays a torsion angle of 87.3 (3)°, corresponding to a gauche or synclinal conformation. iucr.org This conformational variability demonstrates the flexibility of the ester group and its ability to adopt different orientations to optimize crystal packing and intermolecular interactions.

Applications in Advanced Functional Materials Research

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Phenomena

The inherent fluorescence of the anthracene (B1667546) core makes its derivatives, in principle, suitable for applications in OLEDs, where electrical energy is converted into light. The performance of such materials is intrinsically linked to their molecular structure and intermolecular interactions in the solid state.

As Emitting Materials and Host Components in OLED Devices

While anthracene derivatives are broadly investigated for their electroluminescent properties, specific research detailing the application and performance of Ethyl 3-(anthracen-9-yl)prop-2-enoate as an emitting material or a host component in OLED devices is not extensively available in the current body of scientific literature. The potential of a material for such applications is often inferred from its photophysical properties in solution and the solid state, which are influenced by its molecular structure.

Influence of Molecular Stacking and Intermolecular Aggregation on Luminescence

The luminescent properties of organic materials in the solid state, a critical factor for OLED performance, are heavily influenced by how the molecules arrange themselves. In the case of this compound, crystallographic studies have provided detailed insights into its molecular packing.

In the crystal structure of this compound, the molecules form inversion dimers. nih.govresearchgate.net Within these dimers, the anthracenyl units exhibit significant π-π stacking interactions, which are crucial in determining the material's solid-state luminescence. nih.govresearchgate.net The distances between the planes of the anthracene units and the centroid-to-centroid distances of the aromatic rings are key parameters that can lead to phenomena such as aggregation-caused quenching or excimer formation, both of which can alter the emission wavelength and quantum efficiency.

The crystal packing reveals columns of molecules with π-π stacking interactions between the anthracenyl units of neighboring columns. nih.gov Specifically, the centroid-centroid distances between these stacked anthracenyl units are 3.6446 (15) Å and 3.6531 (15) Å. nih.gov Additionally, C-H···π interactions are observed between the anthracenyl units within the same column. nih.gov This type of packing can influence the photoluminescent properties of the material in a thin-film state, which is relevant for OLED applications.

| Interaction Type | Molecule Pair | Distance (Å) |

| Inter-planar distance | A | 0.528 (2) |

| Inter-planar distance | B | 0.479 (2) |

| π-π stacking (centroid-centroid) | N/A | 3.6446 (15) |

| π-π stacking (centroid-centroid) | N/A | 3.6531 (15) |

Organic Field-Effect Transistors (OFETs) and Charge Transport Phenomena

The performance of organic semiconductors in OFETs is largely dictated by their ability to transport charge carriers, a property that is intrinsically linked to the molecular packing and the resulting electronic coupling between adjacent molecules in the solid state.

Charge Carrier Mobility Investigations

Specific experimental studies measuring the charge carrier mobility of this compound in an OFET device architecture are not prominently featured in the reviewed literature. Such investigations are crucial for determining the potential of a material as the active semiconductor layer in a transistor. Theoretical studies based on its crystal structure could, however, provide an estimation of its charge transport capabilities.

Relationship between Molecular Packing and Thin Film Morphology for Charge Transport

The efficiency of charge transport in an organic semiconductor is highly dependent on the molecular packing in the solid state. The crystallographic analysis of this compound provides a foundational understanding of the intermolecular interactions that would govern charge transport in a thin film.

The observed π-π stacking with centroid-centroid distances of approximately 3.64 Å and 3.65 Å suggests the potential for electronic coupling between the anthracene moieties, which is a prerequisite for efficient charge hopping. nih.gov The formation of columns and layers through C-H···O and C-H···π interactions further defines the potential pathways for charge transport. nih.govresearchgate.net The morphology of the thin film, which is influenced by these intermolecular forces, will ultimately determine the macroscopic charge carrier mobility. A well-ordered, crystalline thin film with significant π-orbital overlap is generally desirable for high charge mobility. The detailed crystal structure of this compound provides a blueprint for the ideal packing arrangement for charge transport.

| Parameter | Value (Å) | Significance for Charge Transport |

| π-π stacking distance | 3.6446 (15) | Facilitates electronic coupling between molecules. |

| π-π stacking distance | 3.6531 (15) | Influences the efficiency of charge hopping. |

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, materials with suitable electronic properties are required to absorb light, generate excitons, and transport charge to the electrodes. The anthracene core is known for its electrochemical activity, making its derivatives of interest for OPV applications, either as electron donors or acceptors.

However, research specifically detailing the use of this compound in organic photovoltaic devices is not readily found in the surveyed scientific literature. The suitability of a compound for OPV applications would depend on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, its absorption spectrum, and its charge transport properties, none of which have been extensively reported for this specific molecule in the context of OPVs. The existing studies on this compound have primarily focused on its synthesis and solid-state structure with a view towards its potential for [2+2] photocycloaddition reactions. researchgate.net

Integration in Biosensor Technologies and Linker Applications

The structural framework of this compound lends itself to potential applications in biosensor technologies. The anthracene group serves as a fluorophore, a molecule that can re-emit light upon light excitation. This fluorescence is sensitive to the local environment, a characteristic that is foundational to the mechanism of many biosensors. Changes in the fluorescence intensity or wavelength can signal the presence or concentration of a target analyte.

While direct research on the integration of this compound into biosensors is not extensively documented, the broader class of anthracene derivatives has been widely utilized in this field. nih.gov The ethyl propenoate portion of the molecule offers a potential site for chemical modification, allowing it to be covalently attached to other molecules. This functionality is crucial for its use as a fluorescent linker. In this capacity, the compound could be used to tag biomolecules, such as proteins or DNA, enabling their detection and tracking in biological systems. The ester group could be hydrolyzed to a carboxylic acid, which can then be coupled to amine groups on biomolecules, a common bioconjugation strategy.

The potential applications as a linker are predicated on the ability to chemically modify the propenoate group without significantly quenching the fluorescence of the anthracene core. Such a fluorescent linker would be a valuable tool in various bioanalytical techniques, including fluorescence microscopy, immunoassays, and nucleic acid hybridization assays.

Fluorescent Probes and Sensing Applications

The most prominent application of anthracene derivatives, and by extension this compound, is in the development of fluorescent probes and sensors. mdpi.com The fluorescence of anthracene is well-characterized and known to be influenced by factors such as solvent polarity, pH, and the presence of specific ions or molecules. researchgate.net This sensitivity allows for the design of "turn-on" or "turn-off" fluorescent sensors, where the fluorescence is either initiated or quenched upon interaction with a target analyte.

Research has demonstrated the efficacy of anthracene-based probes in detecting a variety of analytes:

Metal Ions: Anthracene derivatives have been engineered to selectively bind to metal ions like Hg(II), Cu(II), and others. mdpi.comresearchgate.net This interaction often leads to a change in the fluorescence spectrum, enabling the quantitative detection of these ions. acs.org

Nitroaromatic Compounds: Due to the electron-rich nature of the anthracene ring system, it can engage in electron transfer processes with electron-deficient molecules. This property has been exploited to create fluorescent sensors for nitroaromatic compounds, which are common components of explosives. nih.govresearchgate.net The detection mechanism typically involves the quenching of fluorescence upon binding of the nitroaromatic analyte.

Biological Molecules and Processes: A closely related compound, methyl (2E)-3-(anthracen-9-yl)prop-2-enoate, has been identified as a fluorescent probe for detecting DNA damage and oxidative stress. smolecule.com This suggests a strong potential for this compound to be used in similar biological sensing applications. The lipophilic nature of the anthracene core allows it to interact with cell membranes and other cellular components, making it a candidate for cellular imaging. nih.gov

Water Content: Specialized anthracene-based fluorescent sensors have been developed for the detection of trace amounts of water in various organic solvents. rsc.org

The versatility of the anthracene core allows for fine-tuning of its photophysical properties through chemical modification. rsc.org By introducing different functional groups to the anthracene ring or modifying the propenoate side chain, researchers can develop probes with enhanced selectivity, sensitivity, and photostability for specific target analytes. The intrinsic fluorescence of the anthracene moiety is a key attribute that underpins these sensing applications. jasco-global.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C19H16O2 |

| Molecular Weight | 276.3 g/mol |

| IUPAC Name | ethyl (E)-3-(anthracen-9-yl)prop-2-enoate |

| CAS Number | 236429-70-2 |

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways

Ethyl 3-(anthracen-9-yl)prop-2-enoate can undergo both oxidation and reduction at its alkene and ester functionalities, depending on the reagents and conditions employed.

Oxidation: The propenoate double bond is susceptible to oxidation. Strong oxidizing agents can cleave the double bond, leading to the formation of carboxylic acids or other oxidized derivatives. For instance, reagents like potassium permanganate (B83412) or chromium trioxide can be utilized for such transformations. smolecule.com Additionally, 1,2-dihydroxylation of the olefinic bond can be achieved using specific reagents under controlled conditions. researchgate.net

Reduction: The compound can be reduced using various agents. smolecule.com Catalytic hydrogenation can saturate the carbon-carbon double bond to yield ethyl 3-(anthracen-9-yl)propanoate. More potent reducing agents, such as lithium aluminum hydride, can reduce the ester group to a primary alcohol, affording 3-(anthracen-9-yl)prop-2-en-1-ol, while potentially also reducing the double bond depending on the reaction conditions. smolecule.com Sodium borohydride (B1222165) is another agent capable of reducing the compound to form alcohol products. smolecule.com

| Reaction Type | Reagent Examples | Potential Product(s) |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Oxidized derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Alcohols, Saturated alkanes |

Nucleophilic Substitution Reactions Involving the Ester Group

The ethyl ester group of the molecule is a site for nucleophilic acyl substitution. smolecule.com This allows for the conversion of the ester into a variety of other functional groups. For example, reaction with amines (ammonolysis) can produce the corresponding amides, while reaction with thiols (thiolysis) can yield thioesters. smolecule.com These transformations are fundamental in modifying the compound's properties and linking it to other molecular fragments.

Cycloaddition Reactions (e.g., Diels-Alder Type)

The anthracene (B1667546) core and the acrylate (B77674) double bond are both capable of participating in cycloaddition reactions, making this a key area of its reactivity.

Photochemical [2+2] Cycloadditions: The anthracene moiety is photochemically active. smolecule.com Upon UV irradiation, it can undergo a [2+2] cycloaddition reaction between its central ring and an electron-deficient alkene, such as maleic anhydride. smolecule.com This reaction results in the formation of a strained cyclobutane (B1203170) ring fused to the anthracene system, creating complex tetracyclic derivatives. smolecule.com

[4+4] Cycloadditions: The anthracene unit can also undergo photodimerization. Upon photoirradiation, the molecule can undergo E/Z-isomerization of the double bond. researchgate.net Reduced derivatives of the compound have been shown to undergo [4+4]-dimerization reactions upon irradiation. researchgate.net

Solid-State Reactivity: Interestingly, crystallographic studies of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate have shown that the arrangement of the molecules in the crystal lattice does not allow for [2+2] or [4+4] cycloaddition in the solid state. researchgate.net The intermolecular distance between the olefinic moieties is larger than what is typically required for such photodimerizations. researchgate.net

| Cycloaddition Type | Reactant/Condition | Product Type |

| Photochemical [2+2] | Electron-deficient alkene (e.g., maleic anhydride), UV light | Tetracyclic fused ring system |

| [4+4] Dimerization | Photoirradiation (of reduced derivatives) | Dimeric structures |

Mechanistic Investigations of Olefination Reactions

The primary synthesis of this compound often involves olefination reactions, with the Wittig reaction being a prominent method. acs.org Mechanistic studies have focused on understanding the stereochemical outcome of these reactions. The Wittig reaction between anthracene-9-carbaldehyde and a phosphorus ylide typically yields the trans (E) isomer with high stereoselectivity. acs.org The mechanism involves the formation of an oxaphosphetane intermediate, and the steric hindrance imposed by the bulky anthracene group plays a significant role in dictating the formation of the thermodynamically more stable trans-alkene product. acs.orgresearchgate.net Investigations into solvent-free Wittig reaction conditions have demonstrated that the reaction can proceed rapidly and with high yield, offering a greener synthetic alternative. acs.org

Design and Synthesis of Complex Molecular Architectures via Derivatization

This compound serves as a versatile building block for constructing more complex molecules.

Via Cycloaddition: As mentioned, the photochemical cycloaddition reactions provide a direct route to polycyclic architectures that would be difficult to synthesize through other means. smolecule.com

Via Substitution: Nucleophilic substitution at the ester group allows for the attachment of various molecular tags, polymers, or biologically active units through amide or thioester linkages. smolecule.com

Via the Alkene: The double bond can be functionalized through various addition reactions (e.g., halogenation, epoxidation, dihydroxylation) to introduce new functionalities. researchgate.netresearchgate.net The resulting products can then be used in subsequent synthetic steps.

Through these derivatization pathways, the core structure of this compound can be incorporated into a wide array of complex molecular designs for applications in materials science and medicinal chemistry.

Interactions with Biological Systems Mechanistic Research Focus

Investigation of Biomolecular Interactions and Recognition

Currently, there is a notable lack of specific research in the public domain detailing the direct biomolecular interactions and recognition processes of Ethyl 3-(anthracen-9-yl)prop-2-enoate with specific biological macromolecules such as proteins or nucleic acids. While the structural components of the molecule, particularly the large, planar anthracene (B1667546) ring, suggest a potential for intercalation with DNA or binding to hydrophobic pockets in proteins, dedicated studies to confirm and characterize these interactions for the ethyl ester derivative are not yet available. Future research is required to elucidate the specific binding partners and the thermodynamics and kinetics of such interactions, which would provide a clearer understanding of its biological activity.

Mechanistic Studies of Cellular Responses (e.g., Apoptosis Induction Research)

While direct mechanistic studies on this compound are limited, research on its close analog, methyl (2E)-3-(anthracen-9-yl)prop-2-enoate, has provided insights into potential cellular responses. Studies have indicated that this methyl ester can effectively induce apoptosis, or programmed cell death, in tumor cells. smolecule.com This pro-apoptotic activity suggests that the anthracene-propenoate scaffold could be a valuable pharmacophore for the development of novel anti-cancer agents. smolecule.com The proposed mechanism of action involves the inhibition of tumor cell growth by triggering the apoptotic cascade, making it a candidate for further investigation in cancer therapies. smolecule.com However, it is crucial to note that these findings are for the methyl analog, and equivalent studies on this compound are needed to confirm if it exhibits similar activity.

Photosensitization Mechanisms in Photodynamic Studies

The anthracene moiety within the structure of these compounds is known for its unique electronic and photophysical properties. Research on methyl (2E)-3-(anthracen-9-yl)prop-2-enoate has shown that it can act as a photosensitizer, a key component in photodynamic therapy (PDT). smolecule.com In PDT, a photosensitizer is activated by light of a specific wavelength to generate reactive oxygen species (ROS), which can selectively destroy cancer cells. smolecule.com The mechanism of action for the methyl analog is believed to involve electron transfer processes facilitated by the anthracene group, which enhances its efficacy in this therapeutic approach. smolecule.com This suggests that this compound may also possess photosensitizing capabilities, but dedicated photodynamic studies are required to validate this and to characterize the specific mechanisms involved upon photoactivation.

Molecular Docking Studies for Putative Target Identification and Binding Affinity

As of the current body of scientific literature, there are no published molecular docking studies specifically focused on this compound. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The absence of such studies means that the putative biological targets and the binding affinities of this specific compound remain unidentified from a computational standpoint. Future in silico research would be invaluable for screening potential protein targets and for providing a theoretical framework to guide experimental studies into its mechanism of action.

Role of Non-Covalent Interactions in Biological Environments (e.g., Hydrogen Bonding, π-π Stacking)

Detailed crystallographic studies of Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate have provided significant insights into the non-covalent interactions that govern its molecular packing, which can be extrapolated to its behavior in biological environments. nih.govresearchgate.net These interactions are critical for molecular recognition and binding to biological targets.

In the solid state, the molecules form inversion dimers through pairs of C-H⋯O interactions. nih.govresearchgate.net Furthermore, another short C-H⋯O contact links these dimers into columns. nih.gov The prominent anthracene units engage in significant π-π stacking interactions, with centroid-centroid distances measured at 3.6446 (15) Å and 3.6531 (15) Å between units from neighboring columns. nih.gov Additionally, C-H⋯π interactions are observed between the anthracenyl units of different dimers within the same column. nih.gov

These findings highlight the importance of hydrogen bonding (specifically C-H⋯O), π-π stacking, and C-H⋯π interactions in the supramolecular assembly of this compound. nih.govresearchgate.net In a biological context, the ability to form such interactions would be crucial for its affinity towards protein binding sites, which often feature aromatic residues (facilitating π-π and C-H⋯π interactions) and hydrogen bond acceptors.

Table 1: Summary of Observed Non-Covalent Interactions in Crystalline Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate

| Interaction Type | Description | Measured Distances (Å) |

|---|---|---|

| C-H⋯O Interactions | Molecules form inversion dimers via pairs of these interactions. A further short contact links dimers into columns. | Data not specified in abstract. |

| π-π Stacking | Occurs between anthracenyl units from neighboring columns. | Centroid-centroid distances = 3.6446 (15) and 3.6531 (15) |

| C-H⋯π Interactions | Occur between the anthracenyl units of different dimers within the same column. | Data not specified in abstract. |

Comparative Studies and Structure Property Relationships

Comparative Analysis with Parent Anthracene (B1667546) and Other Polycyclic Aromatic Hydrocarbons

Ethyl 3-(anthracen-9-yl)prop-2-enoate's properties are best understood when benchmarked against its parent polycyclic aromatic hydrocarbon (PAH), anthracene. Anthracene is a planar, electron-rich molecule with a fully conjugated π-system spanning three linear benzene (B151609) rings. mdpi.com This structure gives rise to characteristic photophysical properties and a distinct reactivity, notably the [4+4] photodimerization across its 9 and 10 positions upon UV irradiation. mdpi.com

| Property | Anthracene | This compound |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ | C₁₉H₁₆O₂ nih.gov |

| Molecular Weight | 178.23 g/mol | 276.32 g/mol researchgate.net |

| Core Structure | Planar, three linear fused rings mdpi.com | Substituted anthracene core |

| Key Reactivity | [4+4] Photodimerization, Electrophilic Substitution mdpi.com | Potential for [4+4] and [2+2] cycloadditions, ester group reactions researchgate.netiucr.org |

| Solid State Packing | Herringbone arrangement | π-π stacking in columns, C-H···O interactions researchgate.netnih.gov |

Compared to other PAHs like pyrene (B120774) or phenanthrene, the reactivity of anthracene and its derivatives is dominated by the central ring (positions 9 and 10). The linear arrangement of the rings concentrates reactivity at these sites, making them susceptible to cycloadditions and substitution. mdpi.com The introduction of a substituent at one of these positions, as in this compound, sterically and electronically modulates this inherent reactivity.

Impact of Substituent Groups on Electronic and Photophysical Properties

The chemical nature of the substituent attached to the anthracene core is a powerful tool for tuning its electronic and photophysical properties. researchgate.netacs.org The ethyl prop-2-enoate group on this compound functions as an electron-withdrawing group (EWG) due to the carbonyl (C=O) moiety conjugated with the propenoate C=C double bond and the anthracene π-system.

This electron-withdrawing character has several key consequences:

Energy Levels: EWGs generally lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This can influence the material's charge injection and transport properties, which is a critical parameter for applications in organic electronics. rsc.orgnih.gov

Absorption and Emission Spectra: The introduction of substituents, whether electron-donating or electron-withdrawing, typically causes a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted anthracene. acs.orgnih.gov Studies on various anthracene derivatives show that stronger EWGs can lead to larger red-shifts in the absorption spectra. rsc.org The extended conjugation provided by the propenoate linker further contributes to this effect. nih.gov

Fluorescence Quantum Yield: The effect on fluorescence efficiency can be more complex. Generally, electron-donating groups tend to increase the fluorescence quantum yield, while EWGs often reduce it. researchgate.net This quenching effect can be due to the promotion of intersystem crossing or other non-radiative decay pathways.

| Substituent Type on Anthracene Core | General Effect on HOMO/LUMO Levels | Typical Impact on Absorption/Emission Maxima (λmax) | General Effect on Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|

| Electron-Donating Group (e.g., -NH₂, -OCH₃) | Raises HOMO/LUMO levels | Red-shift researchgate.net | Increase researchgate.net |

| Electron-Withdrawing Group (e.g., -CN, -NO₂) | Lowers HOMO/LUMO levels rsc.org | Red-shift rsc.org | Decrease researchgate.net |

| Ethyl prop-2-enoate (an EWG) | Expected to lower HOMO/LUMO levels | Expected red-shift | Expected to be lower than parent anthracene |

The specific placement of the substituent at the 9-position is also significant, as this position has a large coefficient in the HOMO and LUMO of anthracene, making it highly sensitive to electronic perturbations.